4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile
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Overview
Description
4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile is an organic compound with the molecular formula C14H11NO2 It is characterized by the presence of an oxirane (epoxide) ring attached to a naphthalene moiety, which is further substituted with a methoxy group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile typically involves the reaction of naphthalene derivatives with epoxide-containing reagents. One common method is the reaction of 4-hydroxy-1-naphthaldehyde with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the oxirane ring. The resulting intermediate is then treated with a cyanide source, such as sodium cyanide, to introduce the carbonitrile group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The carbonitrile group can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function. The carbonitrile group can also participate in interactions with biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Oxiran-2-ylmethoxy)benzoic acid
- 4-(Oxiran-2-ylmethoxy)benzaldehyde
- 4-(Oxiran-2-ylmethoxy)benzylamine
Uniqueness
4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile is unique due to the combination of its naphthalene core with an oxirane ring and a carbonitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it offers a different set of reactivity and potential interactions with biological targets, which can be exploited in the development of new materials and therapeutic agents .
Properties
IUPAC Name |
4-(oxiran-2-ylmethoxy)naphthalene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-7-10-5-6-14(17-9-11-8-16-11)13-4-2-1-3-12(10)13/h1-6,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVVCCXEOFFQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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